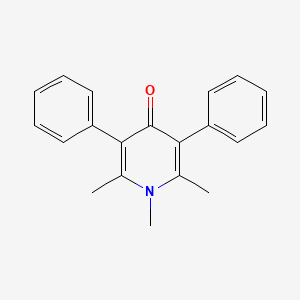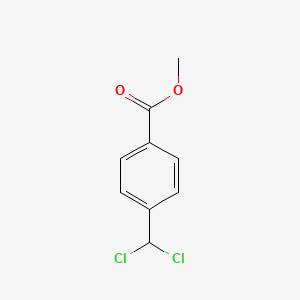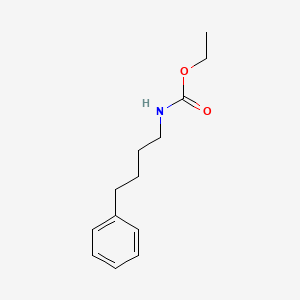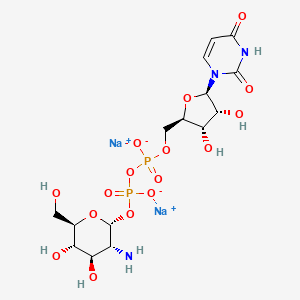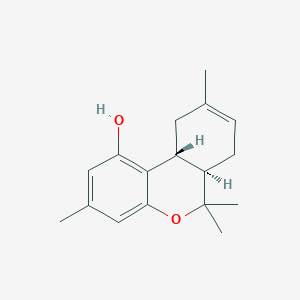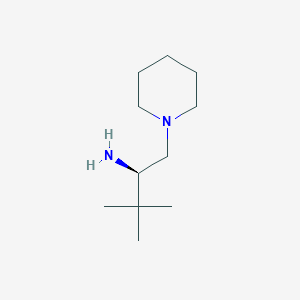
(R)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is a chiral amine compound featuring a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutan-2-one and piperidine.
Reductive Amination: The key step involves the reductive amination of 3,3-dimethylbutan-2-one with piperidine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring allows the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study.
類似化合物との比較
(S)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine: The enantiomer of the compound, which may exhibit different biological activities.
N-Methylpiperidine: A structurally similar compound with a methyl group on the nitrogen atom.
Piperidine: The parent compound, which lacks the dimethylbutyl substituent.
Uniqueness: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is unique due to its chiral nature and the presence of the 3,3-dimethylbutyl group, which can influence its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound in the development of enantioselective drugs and other specialized applications.
特性
分子式 |
C11H24N2 |
|---|---|
分子量 |
184.32 g/mol |
IUPAC名 |
(2R)-3,3-dimethyl-1-piperidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)10(12)9-13-7-5-4-6-8-13/h10H,4-9,12H2,1-3H3/t10-/m0/s1 |
InChIキー |
HBVFNLLTORWUQS-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)[C@H](CN1CCCCC1)N |
正規SMILES |
CC(C)(C)C(CN1CCCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)





